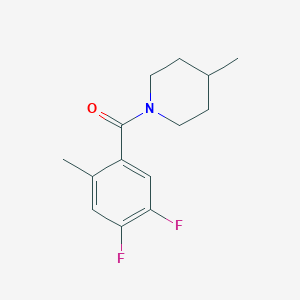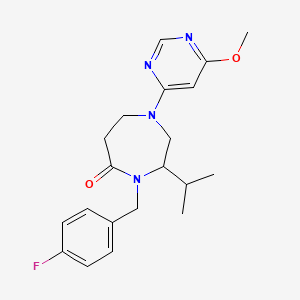
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cellular signaling pathways.
Mecanismo De Acción
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of EGFR-mediated signaling pathways, which are crucial for cell growth and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to be a potent and selective inhibitor of EGFR, with minimal off-target effects.
Biochemical and Physiological Effects
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, with minimal off-target effects. It has also been shown to be effective in a wide range of cell types and experimental models. However, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has some limitations. It is a small molecule inhibitor and may not be suitable for studying the effects of EGFR inhibition on protein-protein interactions or protein-DNA interactions. In addition, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may not be effective in all types of cancer cells, as some cancer cells may have developed resistance to EGFR inhibition.
Direcciones Futuras
There are many future directions for the use of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways, as EGFR signaling is often interconnected with other signaling pathways. Another area of interest is the development of EGFR inhibitors that are effective in cancer cells that have developed resistance to existing EGFR inhibitors. Finally, 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide may be useful in the development of new treatments for inflammatory diseases, as it has been shown to have anti-inflammatory effects.
Métodos De Síntesis
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide can be synthesized using a multi-step synthetic route. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,5-dimethoxyphenylacetonitrile. The next step involves the reaction of 2,5-dimethoxyphenylacetonitrile with 6-chloro-1,3-benzodioxole-5-carbaldehyde to form 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has been widely used in scientific research as a tool to study the role of EGFR in cellular signaling pathways. It has been used to investigate the effects of EGFR inhibition on various cellular processes, including cell proliferation, differentiation, and survival. 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)acrylamide has also been used to study the role of EGFR in cancer development and progression, as EGFR is often overexpressed in many types of cancer.
Propiedades
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-24-13-3-4-16(25-2)15(7-13)22-19(23)12(9-21)5-11-6-17-18(8-14(11)20)27-10-26-17/h3-8H,10H2,1-2H3,(H,22,23)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVNDWTMITYPA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)

![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)